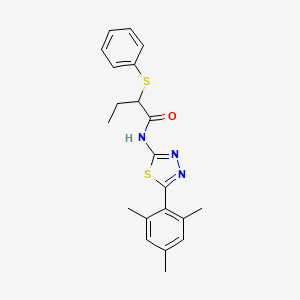

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Description

N-(5-Mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a mesityl (2,4,6-trimethylphenyl) group and at the 2-position with a butanamide moiety linked via a phenylthio (-SPh) group. This structure combines hydrophobic (mesityl) and electron-rich (phenylthio) substituents, which are critical for modulating physicochemical properties and biological interactions. The 1,3,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The butanamide chain and sulfur-containing substituents may enhance metabolic stability and target binding compared to simpler analogs.

Properties

IUPAC Name |

2-phenylsulfanyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-5-17(26-16-9-7-6-8-10-16)19(25)22-21-24-23-20(27-21)18-14(3)11-13(2)12-15(18)4/h6-12,17H,5H2,1-4H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBGMYQHVAGTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a novel compound that has garnered attention due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its pharmacological significance. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.56 g/mol. The compound's structure includes a mesityl group and a phenylthio substituent, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3OS2 |

| Molecular Weight | 397.56 g/mol |

| Purity | ~95% |

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. This compound has shown promise against various bacterial strains. Studies have demonstrated that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

Thiadiazole derivatives are recognized for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, compounds in this class have been evaluated for their effects on cell proliferation and have shown moderate to high inhibition rates against several cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Thiadiazole derivatives have been linked to reduced inflammation in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cell lines.

Study 1: Antimicrobial Efficacy

A study conducted by Rashdan et al. demonstrated the efficacy of thiadiazole derivatives against multiple bacterial strains using micro-dilution methods. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .

Study 2: Anticancer Activity

In research by Liu et al., a series of thiadiazole analogues were synthesized and tested for their anti-proliferative effects on various cancer cell lines using the CCK-8 assay. Notably, some compounds showed IC50 values in the low nanomolar range against A549 cells, suggesting potent anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural variations and key physicochemical data between N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide and related derivatives:

Key Observations :

- Bioactivity: Compounds with phenoxyacetamide substituents (e.g., 5e, 5h) exhibit anticonvulsant activity, while the phenylthio group in the target compound may confer distinct enzyme-binding properties, possibly aligning with CTPS1 inhibition as seen in butanamide derivatives .

- Synthetic Efficiency : Derivatives with benzylthio substituents (e.g., 5h) achieve higher yields (88%) than chlorobenzylthio analogs (74%), suggesting steric and electronic effects influence reaction pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound’s synthesis likely involves coupling a mesityl-substituted 1,3,4-thiadiazol-2-amine with a phenylthio-containing butanamide precursor. Key steps include:

- Thiadiazole core formation : Cyclization of thiosemicarbazides or oxidative methods, as seen in analogous 1,3,4-thiadiazole syntheses .

- Amide coupling : Use of carbodiimides (e.g., DCC) or activating agents like HATU to link the thiadiazole and butanamide moieties .

- Optimization : Monitor reaction progress via TLC, and adjust solvent polarity (e.g., DMF or acetone) and temperature (reflux vs. RT) to suppress side reactions like hydrolysis or disulfide formation .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Use TLC with dual solvent systems (e.g., ethyl acetate/hexane) and HPLC with UV detection (λ = 254 nm) to verify homogeneity .

- Structural confirmation :

- NMR : Analyze - and -NMR for mesityl protons (δ 2.1–2.3 ppm for methyl groups), thiadiazole C=N (δ 155–165 ppm), and phenylthio S–C (δ 125–135 ppm) .

- IR : Identify amide C=O (1670–1690 cm) and thiadiazole C=N (1600–1620 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H], with fragmentation patterns confirming the thiadiazole and phenylthio groups .

Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL can:

- Determine bond lengths/angles (e.g., S–C distances in thiadiazole vs. phenylthio groups).

- Identify non-covalent interactions (e.g., hydrogen bonds between amide groups) influencing molecular packing .

- Refine thermal displacement parameters to confirm the absence of disorder in the mesityl or phenylthio moieties .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological target interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites (e.g., thiadiazole N-atoms) .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like lipoxygenase or tubulin, guided by structural analogs (e.g., thiadiazole-containing anticancer agents) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Modify substituents : Replace mesityl with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .

- Bioisosteric replacement : Substitute phenylthio with benzimidazole-thioether groups to improve solubility (logP reduction) .

- Assay validation : Test derivatives in enzyme inhibition (e.g., COX-2) or cytotoxicity assays (e.g., MTT on HeLa cells), correlating IC values with computed descriptors (e.g., polar surface area) .

Q. What experimental and computational methods can address discrepancies in biological activity data across studies?

- Methodological Answer :

- Data normalization : Use Z-score scaling to compare IC values from different assays (e.g., enzyme vs. cell-based) .

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for disputed targets (e.g., kinase vs. tubulin) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.